4-(2-Methoxy-5-trifluoromethylphenyl)-3-methylbenzoic acid
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Overview
Description
4-(2-Methoxy-5-trifluoromethylphenyl)-3-methylbenzoic acid is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a methoxy group, which can influence the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxy-5-trifluoromethylbenzene.
Friedel-Crafts Acylation: This intermediate undergoes Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acyl group.
Oxidation: The resulting product is then oxidized to form the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-trifluoromethylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Hydroxy-5-trifluoromethylphenyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxy-5-trifluoromethylphenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
4-(2-Methoxy-5-trifluoromethylphenyl)-3-methylbenzoic acid is unique due to the presence of both a trifluoromethyl group and a methoxy group on the benzene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-9-7-10(15(20)21)3-5-12(9)13-8-11(16(17,18)19)4-6-14(13)22-2/h3-8H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWXTUSIWQWWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692120 |
Source
|
Record name | 2'-Methoxy-2-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-67-2 |
Source
|
Record name | 2'-Methoxy-2-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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